molecular formula C26H27N3O5S2 B2730950 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 921870-08-8

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2730950
CAS No.: 921870-08-8
M. Wt: 525.64
InChI Key: SBZQAUUNMYWKOF-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 4-(7-methoxybenzofuran-2-yl)thiazol-2-yl moiety linked to a sulfonated 2-ethylpiperidine group. The 7-methoxybenzofuran group confers aromatic bulk and electron-donating properties, while the 2-ethylpiperidin-1-ylsulfonyl substituent may enhance solubility and binding affinity through polar interactions .

Properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)sulfonyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5S2/c1-3-19-8-4-5-14-29(19)36(31,32)20-12-10-17(11-13-20)25(30)28-26-27-21(16-35-26)23-15-18-7-6-9-22(33-2)24(18)34-23/h6-7,9-13,15-16,19H,3-5,8,14H2,1-2H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZQAUUNMYWKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(O4)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a novel synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure

The compound's structure is characterized by a benzamide core substituted with a thiazole and a methoxybenzofuran moiety, linked through a sulfonyl group. Its molecular formula is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 378.43 g/mol.

Research indicates that this compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and receptors involved in various biological pathways:

  • Enzyme Inhibition : It has been shown to inhibit certain kinases and phosphatases, which play crucial roles in cell signaling pathways associated with cancer proliferation and inflammation.
  • Receptor Modulation : The compound may act as an antagonist or modulator at various neurotransmitter receptors, including those for serotonin and dopamine, potentially influencing mood and cognitive functions.

Biological Activity Overview

Activity Type Description Reference
AnticancerInduces apoptosis in cancer cell lines via mitochondrial pathways.
Anti-inflammatoryReduces cytokine production in macrophages.
NeuroprotectiveExhibits protective effects against oxidative stress in neuronal cells.

Case Studies

  • Anticancer Efficacy
    • A study investigated the compound's efficacy against various cancer cell lines (e.g., breast and colon cancer). The results showed significant cytotoxicity with an IC50 value in the low micromolar range, indicating potent anticancer activity.
  • Neuroprotection in Ethanol-Induced Damage
    • In a zebrafish model, the compound demonstrated protective effects against ethanol-induced oxidative stress. Treatment with varying concentrations reduced morphological defects and improved survival rates in embryos exposed to ethanol, suggesting its potential for treating fetal alcohol spectrum disorders (FASD) .
  • Anti-inflammatory Properties
    • Research highlighted the compound's ability to inhibit pro-inflammatory cytokine release from activated macrophages. This effect was attributed to the modulation of NF-kB signaling pathways, providing insights into its potential use in inflammatory diseases .

Safety Profile

Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses. Long-term studies are necessary to further evaluate chronic toxicity and potential side effects.

Scientific Research Applications

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that the compound exhibits significant antibacterial properties against various strains of bacteria. Its mechanism involves the inhibition of bacterial cell wall synthesis, making it effective against resistant strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Mycobacterium tuberculosis32 µg/mL

Neuroprotective Effects

The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can enhance cholinergic signaling, which is beneficial for conditions like Alzheimer's disease.

Neuroprotective Activity:

  • IC50 Value for AChE Inhibition: 2.7 µM

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, crucial in the inflammatory response. This action reduces the production of pro-inflammatory mediators, suggesting potential use in treating inflammatory diseases.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

Antibacterial Activity

A study by Desai et al. (2016) demonstrated that derivatives similar to this compound showed enhanced potency against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a novel antimicrobial agent.

Neuroprotection in Alzheimer's Disease Models

In preclinical models for Alzheimer's disease, administration of this compound resulted in improved cognitive functions and reduced AChE activity compared to control groups, showcasing its potential for enhancing cholinergic transmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazol-2-yl and Sulfonamide Moieties

  • Compound 2D291 (N-(4-(2-bromo-5-methylphenyl)-thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) :
    Shares the benzamide core and piperidinylsulfonyl group with the target compound. However, the thiazole ring is substituted with a bromo-methylphenyl group instead of 7-methoxybenzofuran. 2D291 demonstrated robust cytokine induction (e.g., IL-6, TNF-α) in combination with LPS, attributed to its aryl halide substituent enhancing hydrophobic interactions with immune receptors .
  • Compound 2E151 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-propylpiperidin-1-yl)sulfonyl)benzamide) :
    Features a dimethylphenyl-thiazole group and a propyl-substituted piperidine sulfonamide. The alkyl chain on the piperidine may improve membrane permeability compared to the target compound’s ethyl group. Both compounds likely engage similar transcription factors (e.g., NF-κB) but differ in substituent-driven selectivity .

Benzamide Derivatives with Varying Aryl Substituents

highlights benzamide-thiazole hybrids with pyridyl or substituted phenyl groups (Table 1). Key examples:

Code Substituent on Thiazole IC50 (µM) Notable Features
12 4-Nitrobenzamide 6.1 Electron-withdrawing nitro group enhances potency.
14 4-Trifluoromethoxybenzamide 5.5 Fluorinated group improves metabolic stability.
15 4-Ethylbenzamide 6.5 Alkyl chain balances hydrophobicity and solubility.

The target compound’s 7-methoxybenzofuran-thiazole group introduces a larger aromatic system compared to these analogues. While this may reduce potency (due to steric hindrance), it could improve target specificity or pharmacokinetic profiles .

Sulfonamide-Based Analogues

  • N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (): Contains a benzo[d]thiazole core instead of benzofuran. The fluorine atom and dimethylaminoethyl group may enhance CNS penetration, contrasting with the target compound’s methoxybenzofuran, which is more likely to restrict blood-brain barrier crossing .

Key Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogous thiazol-2-yl benzamides (e.g., coupling of sulfonated piperidine intermediates with preformed thiazole precursors) .
  • The 7-methoxybenzofuran group may redirect activity toward anti-inflammatory or anticancer targets compared to cytokine-focused analogues .
  • Structure-Activity Relationships (SAR) :
    • Piperidine Substitution : The 2-ethyl group on the piperidine may reduce steric clash compared to bulkier alkyl chains (e.g., propyl in 2E151), favoring tighter binding.
    • Aryl Group Effects : Methoxybenzofuran’s electron-donating nature contrasts with nitro or trifluoromethoxy groups in , implying divergent electronic interactions with target proteins .

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